molecular formula C19H17ClN2O3S B2583953 N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-amine CAS No. 862741-59-1

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-amine

Cat. No.: B2583953
CAS No.: 862741-59-1
M. Wt: 388.87
InChI Key: UTAYADMRKPUGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4, an o-tolyl (2-methylphenyl) group at position 2, and an allyl amine moiety at position 3. The sulfonyl group enhances electron-withdrawing properties, while the allyl and o-tolyl substituents contribute steric and electronic diversity.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-3-12-21-18-19(26(23,24)15-10-8-14(20)9-11-15)22-17(25-18)16-7-5-4-6-13(16)2/h3-11,21H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAYADMRKPUGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-amine is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including antibacterial, enzyme inhibition, and potential anticancer effects, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound features a complex structure that contributes to its biological properties. The presence of the oxazole ring, sulfonyl group, and various aromatic moieties are critical for its pharmacological activity.

2.1 Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro testing against several bacterial strains has shown varying degrees of effectiveness:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Salmonella typhi1632
Bacillus subtilis1564
Escherichia coli10128
Staphylococcus aureus12256

The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other tested strains .

2.2 Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease:

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.21 ± 0.005

These results indicate that the compound is a potent inhibitor of both enzymes, suggesting potential therapeutic applications in conditions where these enzymes are implicated .

3. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Docking Studies : Computational docking studies have indicated favorable interactions with target proteins involved in bacterial resistance mechanisms and cancer cell proliferation.
  • Bovine Serum Albumin (BSA) Binding : The compound's binding affinity to BSA suggests good bioavailability and potential for therapeutic use .

4. Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

  • Study on Antiviral Activity : Analogues of sulfonamide compounds were tested against various viral infections, showing significant antiviral properties that may parallel the activities observed in this compound .
  • Research on Enzyme Inhibitors : Compounds with similar structural motifs have been documented as effective AChE inhibitors, reinforcing the potential of N-allyl derivatives in treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-amine exhibit promising anticancer properties. For instance, studies on related sulfonamide derivatives have shown that they can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer15
Compound BLung Cancer10
N-allyl...TBDTBDCurrent Study

Antimicrobial Activity

The antimicrobial efficacy of this compound class has been explored, revealing activity against various bacterial strains. The sulfonamide moiety is particularly effective in disrupting bacterial folate synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Properties

Compounds containing the oxazole structure have been reported to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Recent studies suggest that derivatives of this compound may also exhibit neuroprotective effects, potentially useful in conditions such as Alzheimer's disease due to their ability to inhibit neuroinflammation .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related compound in vitro on various cancer cell lines, demonstrating significant apoptosis induction at concentrations lower than those required for cytotoxicity in normal cells.

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of a sulfonamide derivative against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

(i) 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine
  • Molecular Formula : C₁₉H₁₂ClFN₂O₄S .
  • Key Differences :
    • N-substituent : 4-fluorophenyl vs. allyl group in the target compound.
    • Position 2 substituent : 2-furyl vs. o-tolyl.
  • The furyl substituent offers lower steric hindrance compared to o-tolyl, which may influence solubility and pharmacokinetics .
(ii) N-butyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
  • Key Differences :
    • N-substituent : Butyl vs. allyl.
    • Position 2 substituent : Furan-2-yl vs. o-tolyl.
  • The absence of an aromatic group at position 2 (furan vs. o-tolyl) may reduce π-π stacking interactions in biological targets .
(iii) 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
  • Molecular Formula : C₁₉H₂₀ClN₃O₄S₂ .
  • Key Differences :
    • Core heterocycle : Thiazole (sulfur-containing) vs. oxazole (oxygen-containing).
    • Sulfonyl groups : Dual sulfonyl substitutions (4-chlorophenyl and 4-methylphenyl) vs. single sulfonyl in the target compound.
  • Implications: Thiazole’s sulfur atom enhances lipophilicity and may improve metabolic stability.

Electronic and Steric Effects

  • Allyl vs. Aryl N-Substituents :
    • Allyl groups offer conformational flexibility, which may improve binding to dynamic protein pockets.
    • Aryl groups (e.g., 4-fluorophenyl) provide rigidity and stronger π-interactions but may reduce solubility .
  • Position 2 Variations :
    • o-Tolyl : Steric hindrance from the ortho-methyl group could limit rotational freedom, affecting binding specificity.
    • Furyl : The oxygen atom in furyl may participate in hydrogen bonding, a feature absent in o-tolyl .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–165 ppm for sulfonyl carbons).
  • Mass Spectrometry : High-resolution MS (HRMS) via Orbitrap Fusion Lumos with ETD (electron transfer dissociation) for accurate mass confirmation (m/z calculated vs. observed) .
  • Elemental Analysis : Verify C, H, N, S content (±0.4% theoretical).

Q. Advanced

  • LC-MS/MS : Quantify impurities using a C18 column (ACN/H₂O gradient) and monitor fragmentation patterns.
  • X-ray Powder Diffraction (XRPD) : Confirm polymorphic purity by matching experimental and simulated patterns.

How can researchers resolve discrepancies in bioactivity data across different pharmacological assays?

Q. Advanced

  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC₅₀ values. For antioxidants, validate DPPH radical scavenging results with parallel assays like ABTS or FRAP .
  • Dose-Response Curves : Ensure linearity (R² > 0.95) and test multiple concentrations (e.g., 1–100 μM).

Q. Advanced

  • Regioselectivity : Competing pathways may yield undesired isomers. Use DFT calculations to predict thermodynamically favored products.
  • Side Reactions : Hydrolysis of intermediates under acidic/basic conditions. Monitor pH and employ anhydrous solvents.
  • Catalyst Selection : Transition metals (e.g., Pd/C) may improve yield but require rigorous purification to remove residues .

How can computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., γ-secretase, as seen in sulfonamide inhibitors ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with bioactivity using partial least squares regression.

What strategies mitigate solubility issues during pharmacological testing?

Q. Basic

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Surfactants : Polysorbate 80 (0.1% w/v) enhances aqueous dispersion.
  • Pro-drug Approach : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

How is stereochemical validation addressed when multiple products form during synthesis?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol to separate enantiomers.
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra.
  • SCXRD : Resolve absolute configuration via Flack parameter analysis .

What best practices ensure reproducibility in the synthesis of this compound?

Q. Basic

  • Standardized Protocols : Document reaction parameters (time, temperature, solvent ratios).
  • Batch Tracking : Log reagent lots and storage conditions (e.g., anhydrous POCl₃ under N₂).
  • Peer Validation : Share synthetic procedures with independent labs for cross-verification .

How can early-stage toxicity concerns be addressed in preclinical studies?

Q. Advanced

  • Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.
  • hERG Assay : Screen for cardiotoxicity using patch-clamp electrophysiology (IC₅₀ > 30 μM preferred).
  • In Silico Tox Prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., sulfonamide-related hypersensitivity) .

Notes on Evidence Usage:

  • Structural analysis methodologies are derived from SHELX and ORTEP-3 applications .
  • Synthetic routes are informed by cyclization and sulfonation protocols in pyrazole/oxadiazole systems .
  • Bioactivity validation strategies align with DPPH and cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.